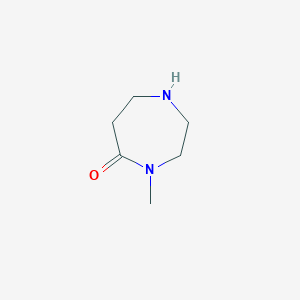

4-Methyl-1,4-diazepan-5-one

説明

4-Methyl-1,4-diazepan-5-one is a compound related to the diazepine family, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. Its structure and properties have been studied in various contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of this compound and related derivatives has been explored through various methods, including novel one-pot multi-component condensation reactions. These methods involve using aromatic diamines, Meldrum's acid, and isocyanides, offering high yields without the need for catalysts or activation. This approach has been shown to provide an efficient route to diazepine derivatives with broad biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

Studies have detailed the molecular structure of diazepine derivatives, including X-ray crystallography and NMR spectral analysis. These investigations reveal the complex conformational dynamics and structural characteristics of diazepine rings, including torsion and inversion barriers that influence their chemical behavior (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactivity of diazepine derivatives highlights their participation in various reactions, including ring contraction and decarboxylative alkylation. These reactions underscore the compounds' utility in synthesizing complex molecular architectures and drug scaffolds with high stereochemical precision (Antolak et al., 2014; Sercel et al., 2019).

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound were not identified in the search, research on diazepine derivatives generally explores their crystalline structures, solubility, and thermal stability. These properties are crucial for understanding the compounds' behavior in different environments and their potential applications.

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including this compound, are significantly influenced by their structural motifs. Research demonstrates these compounds' roles in multicomponent reactions, showcasing their reactivity and potential for constructing diverse chemical entities with various functional groups (Banfi et al., 2007). Moreover, their reactivity towards electrophilic and nucleophilic substitutions further delineates their chemical versatility.

科学的研究の応用

Synthesis Techniques : A study described an efficient method for synthesizing 1,4-diazepane derivatives, including 4-Methyl-1,4-diazepan-5-one, through microwave-assisted synthesis. This process offers rapid production and good yields. Catalytic reduction techniques can also be applied to these compounds (Wlodarczyk et al., 2007).

Therapeutic Applications : Research has shown that 1,4-diazepine derivatives, which include this compound, possess a range of therapeutic applications. These compounds demonstrate potential as antimicrobial, anti-HIV, and anticancer agents. Crystal structure analysis and docking studies with target proteins have been conducted to understand their potential as drug molecules (Velusamy et al., 2015).

Pharmacological Optimization : N-acyl-1,4-diazepan-2-one, a related compound, has been optimized for its pharmacological properties, resulting in potent and selective dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. This demonstrates the potential of structurally similar compounds like this compound in therapeutic applications (Liang et al., 2007).

Chemical Characterization and Stability : A study focused on the synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, providing insights into the stability and properties of such compounds. This research could be relevant to understanding the chemical behavior of this compound (Moser & Vaughan, 2004).

Potential in Neuroscience : Research has been conducted on 1,4-diazepanes as σ1 receptor ligands. These compounds, synthesized from amino acids, showed high affinity and selectivity, indicating their potential use in neurological applications. This suggests that this compound may have similar neuroactive properties (Fanter et al., 2017).

作用機序

Target of Action

4-Methyl-1,4-diazepan-5-one is a derivative of the benzodiazepine class of drugs . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

The mode of action of this compound, like other benzodiazepines, is believed to be through the enhancement of GABA activity . By binding to specific sites on the GABA receptor, benzodiazepines enhance the effect of GABA, leading to increased opening of chloride channels. This results in hyperpolarization of the neuron, making it less likely to depolarize and transmit an excitatory signal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the activity of GABA, benzodiazepines increase the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

The action of benzodiazepines is further prolonged by the even longer half-life of their active metabolites . These properties can impact the bioavailability of the drug and its duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA activity. This can lead to a range of effects, including reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

The action, efficacy, and stability of this compound, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that may influence how an individual responds to the drug .

特性

IUPAC Name |

4-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBHHCUPRNJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594267 | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172314-56-6 | |

| Record name | Hexahydro-4-methyl-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172314-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)